3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide
Overview
Description
3-Chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol. This compound is a specialty product often used in proteomics research. It features a chloro group, a cyclopentyl ring, and a pyrazolyl group attached to a propanamide backbone, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common method includes the cyclization of hydrazine with a suitable diketone or β-ketoester to form the pyrazole ring. Subsequent chlorination and amidation reactions are then performed to introduce the chloro and propanamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various nucleophilic substitution products.
Scientific Research Applications
3-Chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in proteomics research to study protein interactions and functions.
Medicine: It may serve as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide can be compared to other similar compounds, such as:
3-Chloro-N-(1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure but with a methyl group instead of cyclopentyl.
3-Chloro-N-(1-ethyl-1H-pyrazol-5-yl)propanamide: Similar structure but with an ethyl group instead of cyclopentyl.
3-Bromo-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide: Similar structure but with a bromo group instead of chloro.
Properties
IUPAC Name |
3-chloro-N-(2-cyclopentylpyrazol-3-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-7-5-11(16)14-10-6-8-13-15(10)9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSZNZDMXOUYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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